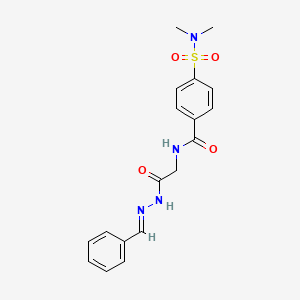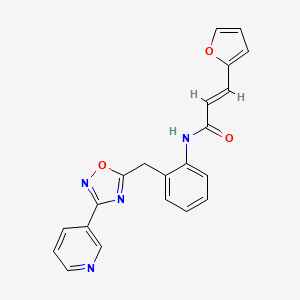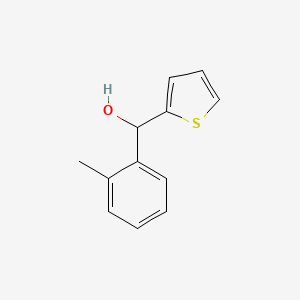
(2-Methylphenyl)(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenyl)(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells Enhancement
- Application : The use of thieno[3,4-b]-thiophene derivatives, closely related to (2-Methylphenyl)(thiophen-2-yl)methanol, has been found to significantly enhance the efficiency of polymer solar cells. Methanol treatment of these cells leads to improvements in voltage, resistance, charge transport, extraction, and recombination. This results in enhanced open-circuit voltage, short-circuit current, and fill factor in the devices (Zhou et al., 2013).
Chemosensors for Metal Ion Detection
- Application : Thiophene-2-yl derivatives, similar in structure to this compound, have been developed as chemosensors for detecting metal ions like Pd2+ ions. These chemosensors exhibit high selectivity and sensitivity, making them useful in identifying toxic metal ions in various environments (Shally et al., 2020).
Biological Activities and Material Science Applications
- Application : Substituted thiophenes, including structures akin to this compound, show a wide spectrum of biological activities such as antibacterial, antifungal, antioxidant, and antiviral properties. They are also utilized in material science applications like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Optoelectronic Properties in Bithiophene Derivatives
- Application : The synthesis of phenyl- and thien-2-yl-bithiophene derivatives, which share structural similarities with this compound, has shown promising optoelectronic properties. These properties are studied for their applications in UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry (Swaroop et al., 2018).
Chemosensor for Silver Ion Detection
- Application : Thiophene-2-yl derivatives are effective in detecting Ag(+) ions with high selectivity and sensitivity, demonstrating their potential as chemosensors in various environmental and analytical applications (Tharmaraj et al., 2012).
Synthesis of Quinoidal Polythiophenes
- Application : The synthesis of quinoidal poly(di(thien-2-yl) methane) from thiophene derivatives, related to this compound, indicates potential applications in polymer science and materials engineering (Hoffmann et al., 2000).
Anticancer Activity of Thiophene-Quinoline Derivatives
- Application : New isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activities, showing potential in cancer treatment research (Othman et al., 2019).
Synthesis of Thiophene-Imidazole Derivatives
- Application : Synthesized 2-(thiophen-2-yl)-1H-imidazol-1-ols, structurally akin to this compound, exhibit potential applications in the development of pharmaceutical and chemical compounds (Os'kina & Tikhonov, 2017).
Antibacterial Activity Studies
- Application : Novel compounds with a thiophene-2-yl structure, similar to this compound, are studied for their antibacterial activity, highlighting their potential in developing new antimicrobial agents (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
(2-methylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIYLTLIQLAHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2429441.png)
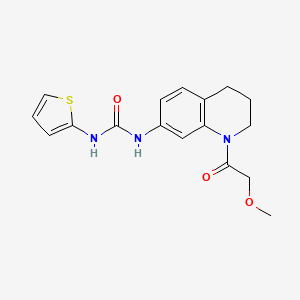
![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)
![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
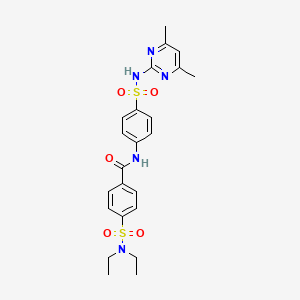
![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2429456.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)
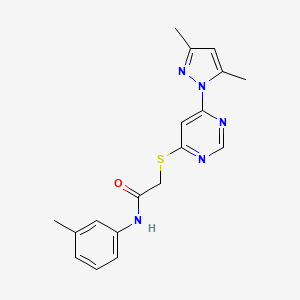
![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)
